2-Amino-6-methyloxane-3,4,5-triol
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Overview
Description
2-Amino-6-methyloxane-3,4,5-triol is a naturally occurring compound found in various plants and fungi. It is classified as an oxabicyclooctane and has gained significant attention due to its potential therapeutic and environmental applications. The molecular formula of this compound is C₆H₁₃NO₄, and its molecular weight is 163.17.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyloxane-3,4,5-triol can be achieved through various synthetic routes. One common method involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of palladium catalysts and organoboron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-6-methyloxane-3,4,5-triol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyloxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methyloxane-3,4,5-triol: Classified as an oxabicyclooctane.
2-(hydroxymethyl)-6-[(4-methoxyphenyl)amino]oxane-3,4,5-triol: Another compound with similar structural features.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential applications. Its natural occurrence in plants and fungi also adds to its uniqueness, making it a compound of interest for both natural product chemistry and synthetic applications.
Properties
IUPAC Name |
2-amino-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVXFQMLZSPQLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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